molecular formula C12H26O3S2 B11455769 2-([2-(Octane-1-sulfonyl)ethyl]sulfanyl)ethanol

2-([2-(Octane-1-sulfonyl)ethyl]sulfanyl)ethanol

Cat. No.: B11455769
M. Wt: 282.5 g/mol
InChI Key: ZERMYROUMOEVPI-UHFFFAOYSA-N
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Description

2-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}ETHAN-1-OL is an organic compound characterized by the presence of a sulfonyl group attached to an octane chain and a sulfanyl group linked to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}ETHAN-1-OL typically involves the reaction of octane-1-sulfonyl chloride with 2-mercaptoethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the sulfanyl group of 2-mercaptoethanol attacks the sulfonyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Alkyl halides or tosylates can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Alkylated or tosylated derivatives.

Scientific Research Applications

2-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}ETHAN-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}ETHAN-1-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl and sulfanyl groups can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-sulfanyl ethan-1-ol: Similar structure but lacks the octane-1-sulfonyl group.

    2-[(2-sulfanylethyl)sulfanyl]ethan-1-ol: Contains additional sulfanyl groups but no sulfonyl group.

Uniqueness

2-{[2-(OCTANE-1-SULFONYL)ETHYL]SULFANYL}ETHAN-1-OL is unique due to the presence of both the octane-1-sulfonyl and ethan-1-ol moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H26O3S2

Molecular Weight

282.5 g/mol

IUPAC Name

2-(2-octylsulfonylethylsulfanyl)ethanol

InChI

InChI=1S/C12H26O3S2/c1-2-3-4-5-6-7-11-17(14,15)12-10-16-9-8-13/h13H,2-12H2,1H3

InChI Key

ZERMYROUMOEVPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)CCSCCO

Origin of Product

United States

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